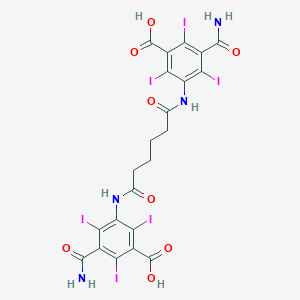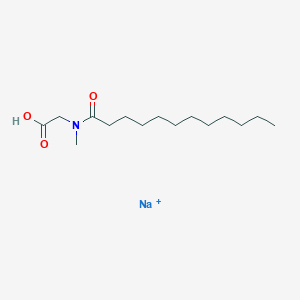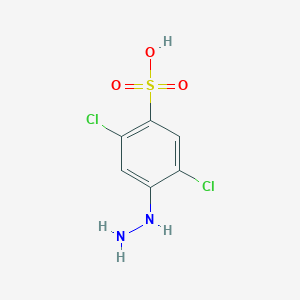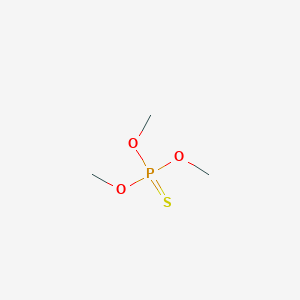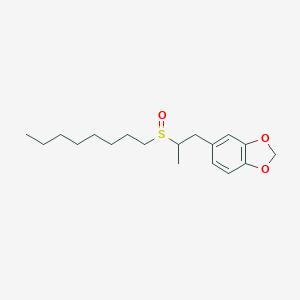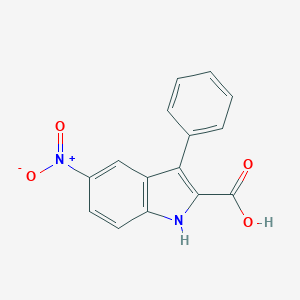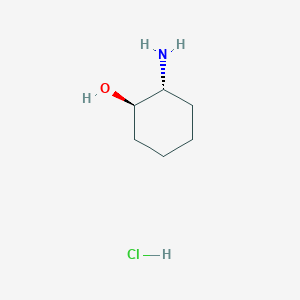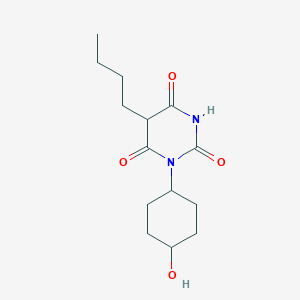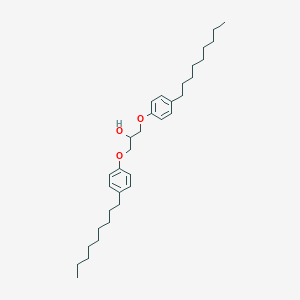
1,3-Bis(4-nonylphenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-nonylphenoxy)-2-propanol, also known as NP-9, is a nonionic surfactant that has been widely used in various industrial and commercial applications. It is synthesized by the reaction of 4-nonylphenol with epichlorohydrin and propylene oxide. NP-9 has been extensively studied for its potential use in scientific research due to its unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-nonylphenoxy)-2-propanol is not fully understood, but it is believed to interact with the hydrophobic regions of cell membranes and disrupt their structure and function. 1,3-Bis(4-nonylphenoxy)-2-propanol has been shown to affect the fluidity and permeability of cell membranes, which can alter cellular processes such as signal transduction and transport.
Efectos Bioquímicos Y Fisiológicos
1,3-Bis(4-nonylphenoxy)-2-propanol has been shown to have both biochemical and physiological effects. It can affect the activity of enzymes and alter the expression of genes involved in lipid metabolism. 1,3-Bis(4-nonylphenoxy)-2-propanol has also been shown to affect the growth and development of organisms, such as fish and amphibians. However, the effects of 1,3-Bis(4-nonylphenoxy)-2-propanol on human health are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Bis(4-nonylphenoxy)-2-propanol has several advantages for use in lab experiments. It is a nonionic surfactant, which means it does not have a charge and does not interact with charged molecules. This makes it useful for solubilizing hydrophobic compounds, such as drugs and lipids. 1,3-Bis(4-nonylphenoxy)-2-propanol is also stable over a wide range of pH and temperature conditions.
However, there are also limitations to the use of 1,3-Bis(4-nonylphenoxy)-2-propanol in lab experiments. It can be toxic to some organisms, and its effects on human health are not well understood. 1,3-Bis(4-nonylphenoxy)-2-propanol can also interfere with some analytical techniques, such as mass spectrometry, due to its high molecular weight.
Direcciones Futuras
There are several future directions for the study of 1,3-Bis(4-nonylphenoxy)-2-propanol. One area of research is the development of new drug delivery systems using 1,3-Bis(4-nonylphenoxy)-2-propanol as a solubilizing agent. Another area of research is the study of the effects of 1,3-Bis(4-nonylphenoxy)-2-propanol on human health and the environment. Further studies are needed to determine the toxicity of 1,3-Bis(4-nonylphenoxy)-2-propanol and its potential impact on ecosystems. Additionally, the mechanism of action of 1,3-Bis(4-nonylphenoxy)-2-propanol needs to be further elucidated to better understand its effects on cell membranes and cellular processes.
Métodos De Síntesis
The synthesis of 1,3-Bis(4-nonylphenoxy)-2-propanol involves the reaction of 4-nonylphenol with epichlorohydrin and propylene oxide. The reaction is carried out under alkaline conditions, and the resulting product is purified by distillation and filtration. The yield of 1,3-Bis(4-nonylphenoxy)-2-propanol depends on the reaction conditions, such as the temperature, reaction time, and the ratio of reactants.
Aplicaciones Científicas De Investigación
1,3-Bis(4-nonylphenoxy)-2-propanol has been used in various scientific research applications, such as in the study of protein-lipid interactions, membrane biophysics, and drug delivery systems. It has been shown to interact with cell membranes and affect their fluidity and permeability. 1,3-Bis(4-nonylphenoxy)-2-propanol has also been used as a solubilizing agent for hydrophobic compounds, such as drugs and lipids.
Propiedades
Número CAS |
14569-71-2 |
|---|---|
Nombre del producto |
1,3-Bis(4-nonylphenoxy)-2-propanol |
Fórmula molecular |
C33H52O3 |
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
1,3-bis(4-nonylphenoxy)propan-2-ol |
InChI |
InChI=1S/C33H52O3/c1-3-5-7-9-11-13-15-17-29-19-23-32(24-20-29)35-27-31(34)28-36-33-25-21-30(22-26-33)18-16-14-12-10-8-6-4-2/h19-26,31,34H,3-18,27-28H2,1-2H3 |
Clave InChI |
GZHMCMAVIFKXEJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCCCCCCCC)O |
Otros números CAS |
14569-71-2 |
Sinónimos |
1,3-Bis(4-nonylphenoxy)-2-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



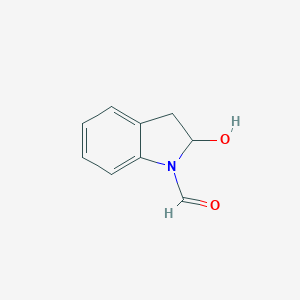
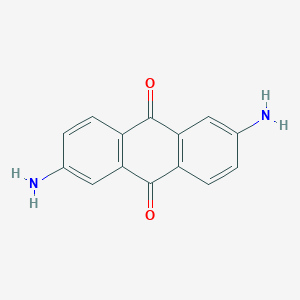
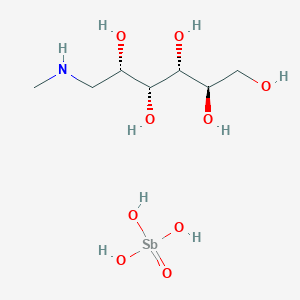

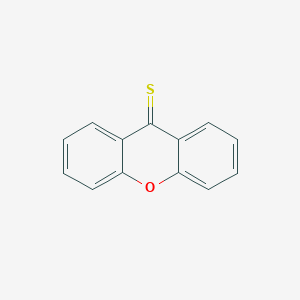
![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)
